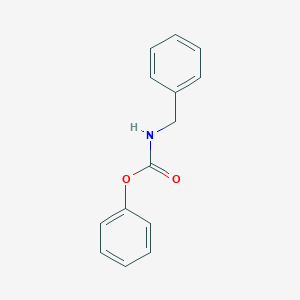

phenyl N-benzylcarbamate

Description

Structure

2D Structure

Properties

IUPAC Name |

phenyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXFWNLKXAIQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944604 | |

| Record name | Phenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22003-17-4 | |

| Record name | Carbamic acid, N-(phenylmethyl)-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl hydrogen benzylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Phenyl N Benzylcarbamate and Analogues

Classical Approaches in N-Benzylcarbamate Synthesis

Traditional methods for synthesizing N-benzylcarbamates are characterized by their reliance on fundamental organic reactions. These approaches, while established, form the bedrock of carbamate (B1207046) chemistry.

A primary and straightforward method for the synthesis of phenyl N-benzylcarbamate involves the reaction of benzyl (B1604629) alcohol with phenyl isocyanate. This reaction is an example of nucleophilic addition of an alcohol to an isocyanate.

A general procedure for preparing substituted N-phenyl-O-benzylcarbamates involves treating a solution of the corresponding substituted benzyl alcohol with a substituted phenyl isocyanate in a solvent like chloroform (B151607), often with a catalytic amount of a base such as triethylamine. arkat-usa.org The reaction typically results in the separation of the solid carbamate product, which can then be purified by recrystallization. arkat-usa.org For instance, the reaction between triphenyl carbinol and phenyl isocyanate in cold benzene (B151609), catalyzed by sodium acetate (B1210297), yields triphenylmethyl N-phenylcarbamate in high yield. cdnsciencepub.com Similarly, phenethyl-N-phenylcarbamate can be prepared from phenyl isocyanate and 2-phenylethanol. acs.org

The reactivity of this process can be influenced by the nature of the alcohol. Tertiary alcohols generally show low reactivity towards isocyanates, though tert-ethynyl carbinols are an exception and react stoichiometrically with phenyl isocyanate in the presence of a catalyst. cdnsciencepub.com

Table 1: Examples of Carbamate Synthesis from Alcohols and Isocyanates

| Alcohol Reactant | Isocyanate Reactant | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Substituted benzyl alcohol | Substituted phenyl isocyanate | Substituted benzyl N-phenylcarbamate | Triethylamine in chloroform | arkat-usa.org |

| 2-Phenylethanol | Phenyl isocyanate | Phenethyl-N-phenylcarbamate | Dibutyltin dilaurate (DBTL) | acs.org |

| Triphenyl carbinol | Phenyl isocyanate | Triphenylmethyl N-phenylcarbamate | Sodium acetate in cold benzene | cdnsciencepub.com |

Another cornerstone of classical carbamate synthesis is the reaction between a chloroformate and an amine. For the target compound, this involves the nucleophilic substitution of phenyl chloroformate with benzylamine (B48309).

The synthesis of this compound can be achieved by adding phenyl chloroformate to a solution containing benzylamine and a non-nucleophilic base, such as N,N-diisopropylethylamine, in a suitable solvent mixture like dichloromethane (B109758) and tetrahydrofuran. jst.go.jp This method is also applicable to a broader range of aromatic amines for the synthesis of various O-phenyl-N-aryl carbamates. researchgate.net The reaction of 2-(aminomethyl)phenols with substituted phenyl chloroformates is a known route to prepare precursors for substituted 4H-1,3-benzoxazin-2(3H)-ones. researchgate.net

Table 2: Synthesis of this compound using Phenyl Chloroformate

| Amine Reactant | Chloroformate Reactant | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Benzylamine | Phenyl Chloroformate | N,N-Diisopropylethylamine | CH₂Cl₂/THF | This compound | jst.go.jp |

| Aromatic amines | Phenyl Chloroformate | Not specified | Not specified | O-phenyl-N-aryl carbamates | researchgate.net |

The use of carbamoyl (B1232498) chlorides represents a versatile, albeit often hazardous, synthetic route. This strategy typically involves the reaction of a carbamoyl chloride with an alcohol or phenol (B47542). The required N-substituted carbamoyl chlorides can be generated in situ or prepared beforehand, commonly from the corresponding amine and phosgene (B1210022) or a phosgene equivalent. prepchem.comresearchgate.net

For example, phosgene can react with an amine like aniline (B41778) to form an N-(phenyl)carbamyl chloride intermediate. prepchem.com This intermediate can then be reacted with an alcohol to yield the desired carbamate. Processes have been developed where a carboxylic acid is reacted with a carbamoyl chloride to produce N,N-disubstituted amides, highlighting the reactivity of the carbamoyl chloride functional group. google.com The preparation of carbamoyl chlorides themselves often involves reacting a secondary amine with phosgene in the presence of a base like diisopropylethylamine. researchgate.net

Advanced and Catalytic Synthesis Techniques

Modern synthetic chemistry has introduced a variety of catalytic methods that provide milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.

A notable advancement in carbamate synthesis is the use of cesium carbonate (Cs₂CO₃), which facilitates a three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.orgresearchgate.net This method is valued for its mild conditions and ability to suppress common side reactions. researchgate.net

In this one-pot procedure, the amine, alkyl halide, Cs₂CO₃, and an additive like tetrabutylammonium (B224687) iodide (TBAI) are combined in a solvent such as DMF under a CO₂ atmosphere. nih.gov The proposed mechanism suggests that the cesium base generates a highly nucleophilic "naked" amide anion from the amine. google.com This anion rapidly reacts with carbon dioxide to form a carbamate salt, which is then alkylated by the electrophile (alkyl halide) to produce the final carbamate product in high yields. google.com This methodology has been successfully applied to a wide range of aliphatic, aromatic, and heteroaromatic amines and various alkyl halides, including benzyl bromide. researchgate.netgoogle.com

Table 3: Cesium-Promoted Three-Component Carbamate Synthesis

| Amine | Alkyl Halide | Catalyst/Base | Additive | Product Type | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amines | Alkyl Halides | Cs₂CO₃ | TBAI | N-Substituted Carbamates | organic-chemistry.orgnih.gov |

| 2-Furanmethylamine | Benzyl Bromide | Cs₂CO₃ | TBAI | N-Alkylated Carbamate | google.com |

Transition metal catalysis has emerged as a powerful tool for constructing carbamates, offering novel reaction pathways and expanded substrate scopes. Various metals, including palladium, nickel, copper, and cobalt, have been employed. chemrxiv.orgnih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are particularly prominent. An efficient synthesis of N-aryl carbamates has been developed through the palladium-catalyzed coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This method allows for the in-situ generation of an aryl isocyanate, which is then trapped by the alcohol to form the carbamate. This has proven effective for synthesizing widely used protecting groups like tert-butyl carbamates (Boc). mit.edu

Nickel catalysis also provides a viable route. A domino reaction has been reported for the one-pot synthesis of N-(hetero)aryl carbamates from alcohols and in-situ generated (hetero)aryl isocyanates, facilitated by a nickel catalyst. researchgate.net Furthermore, copper-catalyzed reactions have been developed for the direct C(sp³)–H bond functionalization of unactivated hydrocarbons using isocyanates to form tertiary carbamates. rsc.org Other systems, such as those based on cobalt, have been used to create cyclic carbamates from alkenyl carbamates. chemrxiv.org

Green Chemistry Approaches to Carbamate Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In carbamate synthesis, this often involves replacing toxic reagents like phosgene and developing more sustainable catalytic systems.

Several innovative and environmentally friendly methods for synthesizing carbamates have been developed. One approach utilizes urea (B33335) as a non-toxic carbonyl source in conjunction with alcohols, catalyzed by silica (B1680970) gel-supported transition metal oxides. mdpi.com This method is attractive because the ammonia (B1221849) byproduct can be recycled for urea production, indirectly utilizing carbon dioxide (CO2) as the ultimate carbonyl source. mdpi.com For instance, catalysts such as TiO2/SiO2 and Cr2O3-NiO/SiO2 have demonstrated high yields for the synthesis of methyl, ethyl, and butyl carbamates. mdpi.com

Another significant green strategy involves the direct utilization of CO2, a renewable C1 feedstock. acs.orgrsc.org Researchers have developed systems that employ regenerative reagents like alkoxysilanes with a catalyst and a CO2 capture agent, enabling the conversion of even low-concentration CO2 into carbamates without the need for metal catalysts. organic-chemistry.org Copper-catalyzed three-component coupling of amines, CO2, and halides also provides a mild and efficient route to carbamates. organic-chemistry.org Furthermore, the use of deep eutectic solvents (DES), such as those composed of erbium trichloride (B1173362) and urea, offers an eco-friendly reaction medium that can also act as a reagent in the synthesis of cellulose (B213188) carbamate. mdpi.com

Solvent-free and catalyst-free conditions represent an ideal green synthesis. Microwave-assisted synthesis of cellulose carbamate from cellulose and urea has been shown to be an efficient method that aligns with these principles. bohrium.com Similarly, using solid acid catalysts like Preyssler heteropolyacid under solvent-free, room temperature conditions provides a clean and easy work-up procedure for producing primary carbamates. sciforum.net These methods highlight a shift away from hazardous solvents and reagents, such as benzene and trifluoroacetic acid, which were used in earlier protocols. sciforum.net

| Catalyst/Method | Reactants | Product | Yield (%) | Key Green Feature | Reference |

| TiO2/SiO2 | Urea, Methanol | Methyl Carbamate | 97.5 | Use of urea as a safe carbonyl source; recyclable ammonia byproduct. | mdpi.com |

| Cr2O3-NiO/SiO2 | Urea, Ethanol | Ethyl Carbamate | 97.0 | Use of urea as a safe carbonyl source; recyclable ammonia byproduct. | mdpi.com |

| Si(OMe)4 / DBU | Amine, CO2, Halide | Carbamate | N/A | Utilizes low-concentration CO2; no metal catalyst required. | organic-chemistry.org |

| Erbium trichloride/Urea (DES) | Cellulose, Urea | Cellulose Carbamate | N/A (DS=0.19) | Non-toxic, recyclable deep eutectic solvent as medium and reagent. | mdpi.com |

| Microwave Irradiation | Cellulose, Urea | Cellulose Carbamate | N/A | Solvent-free and catalyst-free conditions. | bohrium.com |

| Preyssler Heteropolyacid | Alcohol, Sodium Cyanate | Primary Carbamate | High | Solvent-free, room temperature, reusable solid acid catalyst. | sciforum.net |

Stereoselective and Chiral Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of chiral molecules is critical in medicinal chemistry, as different enantiomers or diastereomers can exhibit vastly different biological activities. For this compound derivatives, several stereoselective synthetic methods have been established.

A prominent strategy involves the catalytic asymmetric conversion of CO2 to form chiral carbamates. For example, a copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with CO2 and amines provides direct access to axially chiral carbamates with high yields and enantioselectivities. rsc.orgresearchgate.net Another innovative approach uses an enantiopure dinuclear Co(III) catalyst for the desymmetric copolymerization of meso-epoxides with CO2, forming polycarbonates which are then converted into optically active carbamates with excellent enantiomeric excess. acs.org

Rearrangement reactions of chiral precursors have also been explored. The asymmetric 1,2-carbamoyl rearrangement of lithiated 2-alkenyl oxazolidine (B1195125) carbamates, for instance, yields α-hydroxy amides with excellent diastereoselectivity. nih.gov This method's success depends on the directed and highly diastereoselective lithiation of the carbamate. nih.gov Similarly, the Pudovik reaction, which involves the hydrophosphonylation of imines, has been adapted for stereoselective synthesis. semanticscholar.orgnih.gov By using chiral imines derived from chiral amines or aldehydes, or by employing chiral catalysts, α-aminophosphonates can be prepared with high diastereoselectivity. semanticscholar.orgnih.gov

Copper-catalyzed reductive couplings also offer a pathway to chiral derivatives. A cost-effective copper-catalyzed system has been developed for the reductive coupling of chiral allenamides with N-alkyl substituted aldimines, producing chiral 1,2-diamino synthons as single stereoisomers in high yields. acs.org While some early attempts to induce chirality across the carbamate linkage using chiral amines and benzyl carbamate were not successful, the field has since evolved with these more advanced catalytic and rearrangement-based methodologies. ukzn.ac.za

| Method | Key Reagents/Catalyst | Product Type | Stereoselectivity | Key Finding | Reference |

| Asymmetric Ring-Opening | Copper-catalyst, Cyclic Diaryliodoniums, CO2, Amines | Axially Chiral Carbamates | High enantioselectivity | Direct access to axially chiral carbamates under mild conditions. | rsc.orgresearchgate.net |

| Desymmetric Copolymerization | Dinuclear Co(III) catalyst, meso-Epoxides, CO2 | Optically Active Carbamates | >99% ee | Formation of polycarbonate intermediates allows for complete configuration retention. | acs.org |

| Asymmetric 1,2-Carbamoyl Rearrangement | sec-Butyllithium, Chiral 2-alkenyl oxazolidine carbamates | α-Hydroxy Amides | Excellent diastereoselectivity | Deprotonation followed by rearrangement proceeds with high stereocontrol. | nih.gov |

| Cu-Catalyzed Reductive Coupling | Copper-catalyst, Chiral Allenamide, N-alkyl Aldimines | Chiral 1,2-Diamino Synthons | High diastereoselectivity | Cost-effective method to produce chiral diamine precursors as single stereoisomers. | acs.org |

| Pudovik Reaction | Chiral Imines, Diethyl Phosphite | α-Aminophosphonates | High diastereomeric ratio | Nucleophilic addition to chiral imines provides stereocontrolled C-P bond formation. | nih.gov |

Combinatorial Library Synthesis for Structure-Activity Relationship Studies

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for accelerating drug discovery by rapidly synthesizing and evaluating large numbers of compounds. For this compound analogues, these techniques are employed to efficiently explore structure-activity relationships (SAR).

Solution-phase and solid-phase parallel synthesis are common methods for generating carbamate libraries. acs.orgnih.gov In one approach, alcohols are converted to 4-nitrophenylcarbonates, which then react with a diverse set of amines. nih.gov The resulting library can be purified using scavenger resins to remove byproducts and unreacted starting materials, a technique well-suited for automation. nih.gov For example, a 144-member library of carbamates was successfully synthesized and screened for activity as γ-secretase inhibitors. nih.gov Solid-phase synthesis on supports like Merrifield resin is also highly effective for creating large libraries for rapid screening. acs.org

The integration of high-throughput experimentation (HTE) with advanced analytical techniques further streamlines the process. cam.ac.uk HTE platforms utilize parallel reactors and automated analysis, such as quantitative NMR, to quickly explore a vast number of reaction conditions and reagent combinations. cam.ac.ukresearchgate.net This not only accelerates the discovery of new reactions but also optimizes existing ones for the synthesis of complex molecules. cam.ac.uk

Computational tools play a crucial role in modern library design. nih.govacs.org By creating libraries that are tailored for specific properties—such as diversity, polarity, or pharmacophoric features—researchers can increase the probability of identifying lead compounds. acs.org Quantitative Structure-Activity Relationship (QSAR) models can be used in computational simulations of HTS to predict the activity of virtual libraries, prioritizing the synthesis of the most promising candidates. nih.gov This synergy between synthesis, screening, and computational chemistry is essential for navigating the vast chemical space of carbamate derivatives to identify novel therapeutic agents. nih.govumd.edu

| Library Synthesis Technique | Key Features | Application Example | Library Size | Outcome | Reference |

| Solution-Phase Parallel Synthesis | Use of scavenger resins for purification. | γ-Secretase inhibitors | 144 compounds (6x24) | 133 compounds with >80% purity; identified inhibitors with nM activity. | nih.gov |

| Solid-Phase Parallel Synthesis | Use of Merrifield resin. | General bioactive molecule screening. | Large combinatorial libraries | Convenient for generating large libraries with complete conversions. | acs.org |

| High-Throughput Experimentation (HTE) | Parallel reactors, automated workup and analysis. | Optimization of complex amine synthesis. | N/A | Successful optimization of reaction conditions using a copper(I) iodide additive. | cam.ac.uk |

| Mixture-Based Combinatorial Library | Scaffold-ranking library, positional scanning. | Antibacterial agents against ESKAPE pathogens. | >6 million total compounds; 45,864 in selected library | Identification of a bis-cyclic guanidine (B92328) library with strong antibacterial activity. | nih.gov |

| Computational Chemistry Simulation (CCHTS) | Use of mx-QSAR models to screen virtual libraries. | Neuroprotective rasagiline (B1678815) carbamates. | 4671 positive cases in simulation | Model showed 90.6% accuracy, guiding experimental synthesis and testing. | nih.gov |

Reaction Mechanisms and Chemical Transformations of Phenyl N Benzylcarbamate

Hydrolysis and Solvolysis Reaction Mechanisms

The hydrolysis and solvolysis of aryl carbamates like phenyl N-benzylcarbamate can proceed through different mechanistic pathways. The predominant mechanism is often dictated by the reaction conditions and the structure of the carbamate (B1207046) itself.

The Elimination, Unimolecular, conjugate Base (E1cB) mechanism is a significant pathway for the decomposition of certain carbamates, particularly those with a good leaving group and an acidic proton on the nitrogen atom. wikipedia.orgresearchgate.net In the context of this compound hydrolysis, the E1cB mechanism involves a two-step process. nih.gov Initially, a base abstracts the proton from the nitrogen atom, forming a stabilized anionic intermediate. wikipedia.org This is followed by the rate-determining expulsion of the phenoxide leaving group to yield an isocyanate intermediate (benzyl isocyanate), which is subsequently hydrolyzed to form a primary amine and carbon dioxide. wikipedia.orgnih.gov

The favorability of the E1cB mechanism is enhanced by the presence of electron-withdrawing groups on the phenyl ring of the leaving group, which stabilizes the resulting phenoxide ion. wikipedia.org Studies on related aryl N-phenylcarbamates have shown that the alkaline hydrolysis often proceeds via an E1cB mechanism. nih.gov It has been noted that for some carbamates, this mechanism is preferred over the BAc2 pathway. publish.csiro.au The degradation of certain phenyl N-hydroxycarbamates has also been shown to follow an E1cB mechanism, producing the corresponding phenol (B47542) and an isocyanate-like intermediate. nih.gov

Table 1: Factors Favoring the E1cB Mechanism in Carbamate Hydrolysis

| Factor | Description |

| Substrate Structure | Presence of an acidic hydrogen on the nitrogen and a good leaving group. |

| Base | Moderate to strong base is typically required. wikipedia.org |

| Leaving Group | A relatively poor leaving group can favor this pathway. wikipedia.org |

| Solvent | Polar solvents can facilitate the reaction. wikipedia.org |

The Base-catalyzed Acyl 2 (BAc2) mechanism is another key pathway for the hydrolysis of carbamates. researchgate.netnih.gov This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion or other nucleophile at the carbonyl carbon of the carbamate. nih.govopen.ac.uk This leads to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate, often the rate-determining step, results in the expulsion of the leaving group (phenoxide in the case of this compound) and the formation of the corresponding carbamic acid, which then decomposes to an amine and carbon dioxide. nih.gov

For carbamates that lack an acidic proton on the nitrogen or have a poor leaving group, the BAc2 mechanism is generally favored. scielo.brpublish.csiro.au For instance, the basic hydrolysis of certain alkyl N-(4-nitrophenyl)carbamates has been shown to proceed via a BAc2 mechanism. publish.csiro.au In some cases, the mechanism can be influenced by the reaction environment; for example, micellar catalysis has been observed to affect the hydrolysis mechanism of certain carbamates. publish.csiro.au The hydrolysis of some benzimidazolylcarbamates is also consistent with a BAc2 mechanism at higher pH values. open.ac.ukscielo.br

In some instances, the decomposition of carbamates can occur through a concerted mechanism, where the breaking of the C-O bond and the proton transfer occur simultaneously, avoiding the formation of a distinct intermediate. This pathway is particularly relevant for certain N-methyl derivatives of phenyl N-hydroxycarbamates, which have been observed to degrade via a concerted mechanism to yield the corresponding phenol, carbonate, and methylamine. nih.gov The methanolysis of some benzyl (B1604629) N-phenylcarbamates has also been studied, with both one-step (concerted) and two-step (BAc2) mechanisms being considered. arkat-usa.org

Intramolecular Cyclization Reactions

This compound and its derivatives can undergo intramolecular cyclization reactions, leading to the formation of heterocyclic systems. These reactions are of synthetic importance, providing access to valuable chemical scaffolds.

The kinetics of intramolecular cyclization of carbamates are significantly influenced by the substituents present on the aromatic rings. For instance, in the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates, electron-withdrawing substituents on the leaving phenoxy group have been found to strongly accelerate the reaction rate. researchgate.net Conversely, substituents on the benzyl ring have a negligible effect on the cyclization rate. researchgate.net

The electronic nature of substituents on the N-aryl ring of carbamates can also affect the rotational barrier around the C–N bond, which can indirectly influence reactivity. nd.eduresearchgate.net Electron-donating groups tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.eduresearchgate.net The rate of cyclization of aryl N-(o-carboxyphenyl)carbamates is markedly dependent on the nature of the leaving group, which is consistent with a mechanism where the breakdown of a tetrahedral intermediate is rate-determining. rsc.org

A significant intramolecular cyclization reaction of derivatives of this compound leads to the formation of benzoxazinone (B8607429) systems. For example, substituted phenyl N-(2-hydroxybenzyl)carbamates can cyclize to form 4H-1,3-benzoxazin-2(3H)-ones. researchgate.net This reaction is often carried out at elevated temperatures in solvents like dioxane or toluene (B28343) and can be catalyzed by a base such as triethylamine. researchgate.net

The cyclization of benzyl (2-formylphenyl)carbamate under basic conditions can also lead to the formation of N-alkyl-3,1-benzoxazin-2-ones through an intramolecular attack of an alkoxide on the aldehyde, followed by rearrangement. rsc.org This transformation highlights the utility of intramolecular cyclization reactions of carbamates in the synthesis of complex heterocyclic molecules. nih.govacs.org

Transcarbamation Reactions

Transcarbamation is a chemical process involving the interchange of the alkoxy or amino moiety of a carbamate with another alcohol or amine. evitachem.comchemrxiv.org In the context of this compound, this reaction allows for the transformation of the phenyl ester portion of the molecule. This process is particularly valuable as it can proceed without affecting other functional groups within the molecule, broadening the synthetic utility of carbamates as protecting groups. chemrxiv.org

Recent methodologies have demonstrated efficient transcarbamation of benzyl carbamates using potassium carbonate as a catalyst in alcoholic solvents under heating. chemrxiv.orgchemrxiv.org This approach allows for the conversion of benzyl carbamates into various corresponding alkyl carbamates in moderate to good yields. chemrxiv.org The reaction conditions are generally tolerant of other functional groups, such as chloro and methoxy (B1213986) groups. chemrxiv.org

Another established method for transcarbamation involves the use of tin-based catalysts. researchgate.net For instance, the reaction of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene at 90°C in the presence of a tin catalyst to yield the corresponding carbamates. researchgate.net This method is noted for its mild conditions and broad functional-group tolerance. researchgate.net

The general scheme for the transcarbamation of this compound with an alcohol (R-OH) can be depicted as the replacement of the phenoxy group with an alkoxy group, yielding an N-benzyl-O-alkyl carbamate and phenol as a byproduct.

Table 1: Examples of Transcarbamation Reactions

| Starting Carbamate | Reagent | Catalyst | Product | Yield | Reference |

| Benzyl Carbamate | Methanol | Potassium Carbonate | Methyl Carbamate | Good | chemrxiv.org |

| Benzyl Carbamate | Ethanol | Potassium Carbonate | Ethyl Carbamate | Good | chemrxiv.org |

| Phenyl Carbamate | Primary/Secondary Alcohols | Tin Catalyst | Alkyl Carbamates | Good | researchgate.net |

Rearrangement Reactions of N-Monosubstituted Carbamates

N-monosubstituted carbamates, such as this compound, can be involved in or synthesized via several important rearrangement reactions. These reactions often proceed through an isocyanate intermediate.

Hofmann Rearrangement: This reaction converts primary carboxamides into amines or carbamates with one less carbon atom. nih.gov The use of reagents like phenyliodine diacetate (PIDA) can facilitate a Hofmann rearrangement of carboxamides to generate an isocyanate intermediate. organic-chemistry.org This intermediate can then be trapped by an alcohol to form a stable carbamate. organic-chemistry.org For example, various carboxamides undergo this rearrangement to afford the corresponding carbamates in high yields. organic-chemistry.org

Curtius Rearrangement: This is the thermal decomposition of acyl azides into an isocyanate intermediate. nih.gov This method is widely used to transform carboxylic acids into carbamates. nih.gov The acyl azide, often prepared from a carboxylic acid derivative, rearranges to the isocyanate, which is then trapped by an alcohol or an amine to produce a carbamate or a urea (B33335), respectively. nih.govorganic-chemistry.org

Tiemann Rearrangement: This rearrangement involves the conversion of amidoximes into N-substituted cyanamides in the presence of reagents like benzenesulfonyl chlorides. researchgate.net Subsequent hydrolysis of the cyanamide (B42294) yields N-monosubstituted ureas. researchgate.net This one-pot, three-step process provides a direct route to N-monosubstituted ureas from a wide variety of nitriles. researchgate.net

Lossen Rearrangement: This reaction involves the conversion of hydroxamic acids into isocyanates. An efficient, one-pot synthesis of carbamates via the Lossen rearrangement can be accelerated by N-methylimidazole (NMI), which catalyzes the conversion of the isocyanate intermediate into the carbamate. researchgate.net

Degradation Pathways and Stability Studies under Various Conditions

The stability of this compound is influenced by various environmental conditions, leading to several degradation pathways.

Hydrolysis: Carbamates can undergo hydrolysis under acidic or basic conditions. evitachem.com In basic hydrolysis of N-monosubstituted carbamates, the mechanism proceeds through an isocyanate anion intermediate. nih.gov This leads to the release of the parent alcohol (phenol, in this case) and carbamic acid, which subsequently decomposes into the corresponding amine (benzylamine) and carbon dioxide. nih.gov While N,N-disubstituted carbamates of phenols are generally chemically stable, N-monosubstituted carbamates of phenols are more labile to chemical hydrolysis. nih.govacs.org

Oxidative Degradation: The stability of a carbamate can be compromised by oxidative conditions. Functional groups susceptible to oxidation include those with labile hydrogens, such as a benzylic carbon, which can be oxidized to form hydroperoxides, hydroxides, or ketones. nih.gov Amines and sulfides are also prone to oxidation, forming N-oxides, hydroxylamines, sulfones, and sulfoxides. nih.gov Oxidative degradation is often studied using reagents like hydrogen peroxide. nih.gov

Photolytic Degradation: Exposure to light, particularly in the range of 300–800 nm, can induce photolytic degradation. nih.gov Functional groups that are likely to impart photosensitivity include carbonyls, nitro aromatics, N-oxides, and alkenes. nih.gov Light-induced stress can trigger photo-oxidation through free radical mechanisms. nih.gov The International Council for Harmonisation (ICH) guidelines suggest exposing drug substances to a minimum of 1.2 million lux hours and 200 watt-hours per square meter of light to assess photostability. nih.gov

In general, carbamates exhibit good thermal stability but can decompose under extreme pH conditions. evitachem.com The electrophilic nature of the carbonyl carbon in the carbamate group makes it reactive towards nucleophiles. evitachem.com

Derivatization and Structural Modification Strategies

Modification of the Benzyl (B1604629) Moiety

The benzyl portion of the molecule has been a target for structural variation to introduce new functionalities and properties. This includes substitution on the benzyl ring itself or the complete replacement of the benzyl group with analogous structures.

One area of research has involved the synthesis of diacetylene derivatives of N-benzylcarbamate intended for solid-state polymerization. In these studies, the phenyl group of the benzyl moiety was substituted with multiple alkoxy groups. For instance, analogues with 3,4,5-trialkoxy-substituted phenyl groups on the benzyl moiety have been synthesized, where the alkyl chains varied in length (e.g., methyl, octyl, dodecyl, and hexadecyl). researchgate.netresearchgate.net

Another approach involves replacing the benzyl alcohol precursor with a structural analogue during synthesis. For example, in the creation of a series of (3-benzyl-5-hydroxyphenyl)carbamates, various alcohols were used to form the carbamate (B1207046) ester. One such analogue was synthesized using 4-pyridylcarbinol instead of benzyl alcohol, effectively replacing the benzyl group with a pyridylmethyl group. mdpi.com This modification introduces a heteroaromatic ring system, significantly altering the electronic and structural properties of the original moiety.

Table 1: Examples of Modifications to the Benzyl Moiety

| Original Moiety | Modified Moiety | Precursor Used |

|---|---|---|

| Benzyl | 3,4,5-Trialkoxybenzyl | 3,4,5-Trialkoxybenzylamine |

| Benzyl | Pyridylmethyl | 4-Pyridylcarbinol |

Modification of the Phenyl Moiety

The phenoxy group of phenyl N-benzylcarbamate is a key site for derivatization, often acting as a leaving group in cyclization reactions or as a scaffold for introducing various substituents.

A powerful method for modifying this ring is through directed ortho-lithiation. This procedure has been developed for O-aryl N-monoalkylcarbamates, which are structurally related to this compound. The process involves in situ N-silylation of the carbamate, followed by ortho-lithiation with n-butyllithium. The resulting aryllithium intermediate can then react with a wide range of electrophiles to introduce substituents specifically at the ortho position. researchgate.net During aqueous work-up, the N-silyl group is removed, yielding the ortho-substituted O-aryl carbamate. researchgate.net This method prevents the anionic ortho-Fries rearrangement that can be a problematic side reaction. researchgate.net

Substituents that have been successfully introduced at the ortho position using this strategy include:

Alkyl groups researchgate.net

Trialkylsilyl (e.g., Me₃Si) researchgate.net

Trialkylstannyl (e.g., Bu₃Sn) researchgate.net

Halogens (Cl, Br, I) researchgate.net

Thiophenyl (PhS) researchgate.net

α-Hydroxyalkyl groups researchgate.net

Furthermore, substituted phenyl N-benzylcarbamates can be synthesized directly by reacting benzylamine (B48309) or its derivatives with appropriately substituted phenyl chloroformates. organic-chemistry.org For example, the introduction of electron-withdrawing groups, such as a nitro group at the para-position of the phenyl ring, has been studied. The resulting 4-nitrothis compound is a useful intermediate, as the 4-nitrophenoxy group is a good leaving group. organic-chemistry.org

Table 2: Examples of Substituents Introduced on the Phenyl Moiety

| Position | Substituent Type | Specific Example(s) |

|---|---|---|

| ortho | Halogen | Cl, Br, I |

| ortho | Alkyl | Alkyl |

| ortho | Organometallic | Me₃Si, Bu₃Sn |

| ortho | Chalcogen | PhS |

| para | Electron-withdrawing | NO₂ |

Substitution on the Nitrogen Atom

N-alkylation has been demonstrated through the use of N-alkylated precursors in synthesis. For example, N-methyl benzylcarbamate has been used as a reactant to produce N-methylated cyclobutanone (B123998) derivatives. luc.edu A general route to such compounds involves the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates to yield phenyl N-(2-hydroxybenzyl)-N-methylcarbamates. organic-chemistry.org

N-arylation is another modification strategy. For instance, N-phenyl N-benzyl carbamate has been documented in patent literature as a compound with biological activity, representing the addition of a phenyl group to the nitrogen atom of the parent structure. ukzn.ac.za

Table 3: Examples of Substituents on the Carbamate Nitrogen

| Substituent | Resulting Compound Class | Example Compound Name |

|---|---|---|

| Methyl | N-Methyl Carbamate | Phenyl N-(2-hydroxybenzyl)-N-methylcarbamate organic-chemistry.org |

| Phenyl | N-Phenyl Carbamate | N-Phenyl N-benzyl carbamate ukzn.ac.za |

| Benzyl | N-Benzyl Carbamate | N-benzyl benzylcarbamate luc.edu |

Design and Synthesis of Conformationally Constrained Analogues

To reduce the conformational flexibility of the this compound scaffold, researchers have designed and synthesized rigid analogues through intramolecular cyclization reactions. These strategies create bicyclic or polycyclic systems with well-defined three-dimensional shapes.

A prominent example is the cyclization of substituted phenyl N-(2-hydroxybenzyl)carbamates to form 4H-1,3-benzoxazin-2(3H)-ones. organic-chemistry.org This reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl oxygen onto the carbamate carbonyl carbon, with the subsequent displacement of the phenoxy group. The kinetics of this cyclization have been studied in solvents like dioxane and toluene (B28343). It was found that electron-withdrawing substituents on the leaving phenoxy group significantly accelerate the reaction rate. organic-chemistry.org This transformation effectively tethers the benzyl and carbamate moieties into a rigid heterocyclic system.

A similar strategy of intramolecular cyclization was observed in a related N-benzyl carbamate system. The treatment of a,a-diphenyl-(2-pyrrolidine-N-benzyl carbamate)methanol with a base (sodium hydride) induced a trans-carbamation type cyclization. ukzn.ac.za This reaction resulted in the formation of a bicyclic 2-oxazolidone, demonstrating another pathway to create conformationally restricted structures from flexible carbamate precursors. ukzn.ac.za

Biological and Pharmacological Research

Neuroprotective Effects

Research has identified neuroprotective properties associated with phenyl N-benzylcarbamate and related structures. In studies designed to find novel treatments for Alzheimer's disease, a benzyl (B1604629) carbamate (B1207046) derivative (7a), when combined with lipoic acid, demonstrated the most effective neuroprotective action in its series. mdpi.com This compound exhibited a concentration-dependent effect in shielding cultured HT-22 neuronal cells from glutamate-induced toxicity. mdpi.com

Further investigations into carbamate-based tryptamine (B22526) derivatives have highlighted their neuroprotective capabilities. researchgate.net Specifically, several compounds from this class (2g, 2h, 2j, 2m, 2o, and 2p) showed significant protective potential in an in vitro assay using HT-22 cells damaged by hydrogen peroxide (H2O2). researchgate.net Additionally, aromatic carbamates developed from the structure of the drug flupirtine (B1215404) have shown promise. nih.gov An analogue featuring a 4-trifluoromethyl benzylamine (B48309) moiety (9e) maintained substantial neuroprotective activity against etoposide-induced cell death in neurons derived from human induced pluripotent stem cells. nih.gov In animal models of Alzheimer's disease, dual-acting molecules incorporating a benzylcarbamate structure have been shown to prevent learning deficits induced by Aβ₂₅₋₃₅ peptides. nih.govacs.org

Table 1: Selected Benzyl Carbamate Derivatives and Neuroprotective Activity

| Compound/Derivative | Model System | Observed Effect | Reference |

|---|---|---|---|

| Lipoate Benzyl Carbamate (7a) | Glutamate-induced toxicity in HT-22 cells | Effective neuroprotection, more so than lipoic acid. | mdpi.com |

| Tryptamine-Carbamate Hybrids | H₂O₂-induced damage in HT-22 cells | Favorable neuroprotective potency. | researchgate.net |

| 4-Trifluoromethyl Benzylamine Carbamate (9e) | Etoposide-induced apoptosis in human iPSC-derived neurons | Significant protective activity at concentrations from 0.1 μM to 3 μM. | nih.gov |

| Benzimidazole Benzylcarbamate (15h) | Aβ₂₅₋₃₅-induced toxicity in mouse model | Prevention of learning deficits. | nih.govacs.org |

Anti-inflammatory Activities

The anti-inflammatory potential of this compound has been explored through its interaction with key enzymes in inflammatory pathways. O-phenyl-N-benzyl carbamate was found to exhibit inhibitory activity against 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.net The fundamental structure of O-phenyl and O-benzylcarbamates is recognized as a desirable framework for creating slowly reversible inhibitors of fatty acid amide hydrolase (FAAH), an established target for developing novel anti-inflammatory therapeutics. nih.gov

In other research, phenolic hydrazone carbamates were assessed for their ability to inhibit the proinflammatory activity of Macrophage Migration Inhibitory Factor (MIF). acs.org A benzyl carbamate derivative (14) in this series demonstrated an IC₅₀ value of 10 μM for the inhibition of MIF's tautomerase activity. acs.org Furthermore, certain carbamate-based tryptamine derivatives have been noted for their anti-neuroinflammatory effects, highlighting the diverse mechanisms through which this chemical class can modulate inflammation. researchgate.net

Table 2: Anti-inflammatory Activity of Benzyl Carbamate Derivatives

| Compound/Derivative | Target/Assay | Finding | Reference |

|---|---|---|---|

| O-phenyl-N-benzyl carbamate (3b) | 5-Lipoxygenase inhibition | Exhibited potential inhibitory activity. | researchgate.net |

| Benzyl carbamate (14) | MIF tautomerase activity | IC₅₀ = 10 μM. | acs.org |

| Carbamate-based tryptamines (e.g., 6H6, H327) | Neuroinflammation models | Possess anti-neuroinflammatory properties. | researchgate.net |

Anticancer Potential and Mechanisms

Carbamate derivatives of the natural sesquiterpene lactone Melampomagnolide B (MMB) have shown significant anticancer activity. researchgate.netnih.gov Among a series of synthesized analogs, a benzyl carbamate derivative (7b) was identified as one of the most potent compounds when screened against a panel of 60 human cancer cell lines. researchgate.netnih.gov This compound demonstrated potent growth inhibition in various cancer cell lines, including M9 ENL acute myeloid leukemia (AML) cells and multiple breast cancer cell lines (TMD-231, OV-MD-231, and SUM149). nih.gov

The mechanism of action for these compounds involves the inhibition of the NF-κB pathway, a critical signaling pathway for cancer cell survival. researchgate.netnih.gov MMB and its analogs, including benzyl carbamate 7b, are believed to inhibit the IKKβ subunit, which is crucial for the activation of NF-κB. nih.gov Mechanistic studies revealed that in SUM149 inflammatory breast cancer cells, compound 7b inhibited the phosphorylation of both p65 and IκBα, key steps in the NF-κB cascade. researchgate.netnih.gov Molecular docking studies further suggest that this inhibition may occur allosterically, with the compound predicted to bind to the ubiquitin-like domain (ULD) of the IKKβ subunit. nih.gov

Table 3: Anticancer Activity of Benzyl Carbamate Analog 7b

| Cell Line | Cancer Type | Effect | Mechanism | Reference |

|---|---|---|---|---|

| NCI-60 Panel | Various | Potent growth inhibition (GI₅₀ < 2 μM). | Inhibition of NF-κB pathway. | nih.gov |

| M9 ENL AML | Leukemia | Inhibition of cell proliferation. | Inhibition of an event after IκB/p65/p50 phosphorylation. | nih.gov |

| SUM149 | Inflammatory Breast Cancer | Inhibition of cell proliferation. | Inhibition of p65 and IκBα phosphorylation. | researchgate.netnih.gov |

| TMD-231, OV-MD-231 | Breast Cancer | Inhibition of cell proliferation. | Inhibition of an event after IκB/p65/p50 phosphorylation. | nih.gov |

Antimicrobial and Hemolytic Activities

The antimicrobial properties of benzyl carbamate derivatives have been investigated, particularly against the bacterium responsible for tuberculosis. mdpi.com A series of (3-Benzyl-5-hydroxyphenyl)carbamates were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The benzyl carbamate derivative (3d) in this series showed notable antitubercular activity, with a Minimum Inhibitory Concentration (MIC) of 10 μg/mL. mdpi.com In a separate study, a series of O-phenyl-N-aryl carbamates, which included O-phenyl-N-benzyl carbamate, were assayed for general antimicrobial and hemolytic activities, though specific results for the benzyl derivative were not detailed. researchgate.netiaea.org

Interaction with Neurotransmitter Systems

This compound and its substituted analogs have been shown to interact with key enzymes in the cholinergic neurotransmitter system. arkat-usa.org A study focusing on substituted benzyl N-phenylcarbamates demonstrated that these compounds inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. arkat-usa.org Within the tested series, the parent compound, benzyl N-phenylcarbamate (1a), was found to be the most effective inhibitor of both AChE and BChE. arkat-usa.org

The mechanism of cholinesterase inhibition by carbamates is generally characterized as pseudoirreversible. researchgate.net It involves the formation of a carbamylated complex with the catalytic serine residue of the enzyme, which is more stable and hydrolyzes more slowly than the acetylated enzyme formed with the natural substrate. researchgate.netmdpi.com The benzylcarbamate moiety has been specifically identified as a key structural feature for potent and selective inhibition of BuChE in other molecular scaffolds, such as those based on isosorbide. acs.org Furthermore, certain tryptamine derivatives incorporating a carbamate group have shown potent, single-digit nanomolar inhibitory effects against BuChE. researchgate.net

Table 4: Cholinesterase Inhibition by Benzyl N-Phenylcarbamate (1a)

| Enzyme | Activity | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Most effective inhibitor in its series. | arkat-usa.org |

| Butyrylcholinesterase (BChE) | Most effective inhibitor in its series. | arkat-usa.org |

In Vitro and In Vivo Biological Screening Methodologies

A variety of methodologies have been employed to screen the biological activities of this compound and its derivatives.

In Vitro Methods:

Enzyme Inhibition Assays: The Ellman spectrophotometric method is commonly used to quantify the inhibition of acetylcholinesterase and butyrylcholinesterase, allowing for the calculation of IC₅₀ values. arkat-usa.orgacs.org Inhibition of other enzymes like 5-lipoxygenase and Macrophage Migration Inhibitory Factor (MIF) has also been assessed using specific activity assays. researchgate.netacs.org

Anticancer Screening: The U.S. National Cancer Institute's NCI-60 screen, a panel of 60 different human cancer cell lines, is a standard method for broad initial anticancer screening. nih.gov This is often followed by specific cell proliferation assays on selected cancer cell lines. nih.gov

Antimicrobial Testing: The determination of the Minimum Inhibitory Concentration (MIC) is a standard in vitro method to quantify the antimicrobial potency of a compound against specific pathogens like Mycobacterium tuberculosis. mdpi.com

Neuroprotection Assays: Cellular models are frequently used, such as inducing toxicity in HT-22 neuronal cells with agents like glutamate (B1630785) or hydrogen peroxide (H₂O₂) and measuring the protective effect of the test compound. mdpi.comresearchgate.net

Mechanistic Studies: To understand the mode of action, techniques like Western blotting are used to measure the inhibition of protein phosphorylation (e.g., p65 and IκBα). researchgate.netnih.gov Fluorescence Resonance Energy Transfer (FRET) analysis can be used for kinase inhibition assays. nih.gov

In Vivo Methods:

Neuroprotection Models: Animal models, such as mice with chemically induced (e.g., Aβ₂₅₋₃₅ peptide) learning and memory deficits, are used to evaluate neuroprotective efficacy. Behavioral tests like the spontaneous alternation and passive avoidance tasks assess cognitive improvements. acs.org

In Silico Methods:

Molecular Docking: Computational docking studies are used to predict and visualize the binding interactions between the carbamate derivatives and their protein targets, such as the IKKβ subunit or cholinesterases, providing insights into the mechanism of action. nih.gov

Medicinal Chemistry and Prodrug Design Applications

Phenyl N-Benzylcarbamate as a Pharmacophore in Drug Discovery

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and to trigger or block its biological response. The this compound scaffold, with its distinct arrangement of aromatic rings, a hydrogen bond donor (N-H), and a hydrogen bond acceptor (C=O), presents a unique pharmacophoric pattern that has been exploited in the design of bioactive compounds. acs.org

A notable example of the this compound core as a pharmacophore is in the development of novel antitubercular agents. Researchers have designed and synthesized a series of (3-benzyl-5-hydroxyphenyl)carbamates that have demonstrated significant inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.com In these compounds, the carbamate (B1207046) linkage and the flanking phenyl and benzyl (B1604629) groups are crucial for binding to the biological target and eliciting the antitubercular effect. The structural rigidity and potential for specific hydrogen bonding and π-π stacking interactions conferred by this scaffold are key to its pharmacological activity. mdpi.com

The versatility of the carbamate group allows for the modulation of biological and pharmacokinetic properties through substitution on both the nitrogen and oxygen termini, offering a strategic advantage in the optimization of lead compounds. nih.gov

Carbamate-Based Prodrug Strategies

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. Carbamate linkages are widely employed in prodrug design to overcome various pharmaceutical and pharmacokinetic challenges, such as poor aqueous solubility, low cellular permeability, and lack of target specificity. ewadirect.comsci-hub.se The this compound structure and, more broadly, carbamate-based linkers, are integral to these strategies.

Enhancement of Aqueous Solubility and Cellular Uptake

A successful strategy involves the use of natural amino acids as the hydrophilic promoiety. For instance, carbamate-bridged amino acid prodrugs of cycloicaritin, a flavonoid with poor oral bioavailability due to low solubility, have been synthesized. These prodrugs demonstrated a significant increase in aqueous solubility compared to the parent compound. nih.govresearchgate.net Similarly, amino acid-bearing carbamate prodrugs of daidzein, an isoflavone (B191592) with low water solubility, have been shown to enhance its aqueous solubility and, consequently, its oral bioavailability. acs.orgresearchgate.net

The improved solubility facilitates better dissolution in the gastrointestinal tract, leading to enhanced absorption. Furthermore, the incorporation of amino acids can leverage specific transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, to facilitate cellular uptake. nih.gov For example, a sesamol (B190485) prodrug conjugated with L-phenylalanine via a carbamate bond showed increased intracellular uptake mediated by the LAT1 protein. nih.gov

| Parent Drug | Carbamate Prodrug | Fold Increase in Aqueous Solubility | Reference |

| Cycloicaritin | Cycloicaritin-3-O-CO-N-amino acid | Significant increase | nih.gov |

| Daidzein | Daidzein-4′-O-CO-N-isoleucine | >15.5-fold (improved bioavailability) | acs.org |

| Paclitaxel | Pt(IV) complex with carbamate ligand | Increased cellular uptake with chain length | nih.gov |

Targeted Drug Delivery Systems via Carbamate Linkages

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target side effects. Carbamate linkages are instrumental in constructing these systems, often as part of antibody-drug conjugates (ADCs) or by linking drugs to targeting moieties that recognize specific receptors on diseased cells. frontiersin.orgnih.gov

In one approach, bisphosphonates, which have a high affinity for bone mineral, have been conjugated to antibiotics like sitafloxacin (B179971) via an O-phenyl carbamate linker. This strategy aims to target the antibiotic to the site of bone infections, such as osteomyelitis, and has shown efficacy in eradicating bacterial biofilms on bone surfaces. mdpi.com

Another strategy involves targeting overexpressed proteins on cancer cells. For example, prodrugs can be designed to be substrates for specific enzymes that are abundant in the tumor microenvironment. acs.org Carbamate-linked prodrugs have been developed for use in gene-directed enzyme prodrug therapy (GDEPT), where a non-toxic prodrug is administered and converted to a potent cytotoxic agent by a foreign enzyme that is selectively expressed in tumor cells. acs.org

| Targeting Strategy | Drug | Linker | Target | Reference |

| Bone Targeting | Sitafloxacin | O-phenyl carbamate | Bone mineral (for osteomyelitis) | mdpi.com |

| Enzyme Prodrug Therapy | Phenylenediamine mustard | Nitroheterocyclic carbamate | Nitroreductase-expressing tumors | acs.org |

| LAT1 Transporter | Sesamol | Carbamate | Melanoma cells overexpressing LAT1 | nih.gov |

Stimuli-Responsive Prodrug Activation Mechanisms

Stimuli-responsive prodrugs are designed to release their active payload in response to specific triggers that are characteristic of a particular physiological or pathological environment. frontiersin.orgrsc.org This "smart" drug delivery approach enhances the therapeutic index of drugs by ensuring their activation at the desired site. Carbamate linkages are often incorporated into these systems due to their susceptibility to cleavage under specific conditions.

pH-Responsive Activation: The tumor microenvironment is often more acidic (pH 6.5-6.9) than healthy tissues (pH ~7.4). rsc.org This pH difference can be exploited to trigger drug release. For example, N-acyl carbamates derived from p-hydroxybenzyl alcohol can be designed with an acid-labile protecting group. At lower pH, the protecting group is removed, initiating a 1,6-benzyl elimination that releases the active amide drug. mdpi.com Dexamethasone prodrug nanoparticles have also been developed to release the drug in response to the acidic environment of inflamed tissues. nih.gov

Redox-Responsive Activation: Cancer cells often exhibit elevated levels of reducing agents like glutathione (B108866) (GSH) compared to normal cells. frontiersin.orgnih.gov Disulfide bonds incorporated into a carbamate linker can be cleaved in this reductive environment, triggering drug release. nih.gov For instance, a redox-responsive prodrug of 6-diazo-5-oxo-L-norleucine (DON) was synthesized with a 2-(pyridin-2-yldisulfanyl)ethyl carbamate moiety. This prodrug showed potent antitumor efficacy with an improved safety profile. epfl.ch

Enzyme-Responsive Activation: The overexpression of certain enzymes in tumors, such as carboxylesterases, β-glucuronidase, and nitroreductases, provides another avenue for targeted drug release. nih.govrsc.org Prodrugs can be designed with carbamate linkers that are specifically cleaved by these enzymes. acs.org For example, a polymeric prodrug with a β-glucuronidase-sensitive glucuronide-capped benzyl carbamate linker has been developed for controlled drug release in the presence of the overexpressed enzyme. rsc.org

| Stimulus | Prodrug System | Linker Chemistry | Release Mechanism | Reference |

| Low pH | N-acyl carbamate of Linezolid | Acid-labile p-hydroxybenzyl carbamate | 1,6-benzyl elimination | mdpi.com |

| Redox (High GSH) | Redox-DON | 2-(pyridin-2-yldisulfanyl)ethyl carbamate | Disulfide bond cleavage | epfl.ch |

| Enzyme (β-glucuronidase) | Polymeric prodrug of IMDQ | Glucuronide-capped benzyl carbamate | Enzymatic cleavage | rsc.org |

Peptidomimetic Design and Peptide Bond Surrogates

While peptide-based drugs can offer high potency and selectivity, they often suffer from poor metabolic stability due to rapid degradation by proteases. nih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved pharmacokinetic properties. One common strategy in peptidomimetic design is the replacement of the labile amide bond with a more stable surrogate. sci-hub.se

The carbamate linkage serves as an excellent peptide bond isostere. acs.org It is structurally similar to the amide bond but is significantly more resistant to proteolytic cleavage. nih.gov This increased stability enhances the in vivo half-life of the peptide-based therapeutic. The carbamate group can also participate in hydrogen bonding, similar to the amide bond it replaces, which is crucial for maintaining the bioactive conformation and binding affinity to the target receptor. nih.gov

Researchers have successfully designed piperidine (B6355638) carbamate peptidomimetic inhibitors of serine proteases like matriptase and hepsin, which are involved in cancer progression. nih.gov In these inhibitors, the P3 and P4 amino acid residues were replaced with non-peptide piperidine carbamates, resulting in potent inhibitors with reduced peptide character and potentially improved cell permeability and oral bioavailability. nih.gov The carbamate linkage has also been shown to be a key component in peptidomimetic inhibitors of other enzymes, demonstrating its broad applicability in this area of drug design. chemrxiv.org

| Peptidomimetic Target | Original Peptide Moiety | Carbamate Surrogate | Advantage | Reference |

| Serine Proteases (Matriptase, Hepsin) | P3-P4 peptide bond | Piperidine carbamate | Increased proteolytic stability, reduced peptide character | nih.gov |

| General Peptides | Amide bond | Carbamate linkage | Enhanced metabolic stability, improved cell permeability | nih.govacs.org |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. For carbamates, these studies often explore conformational preferences and reactivity. acs.org

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to study carbamate (B1207046) derivatives to determine optimized geometries and electronic properties. pnrjournal.comscirp.org For instance, DFT calculations at the B3LYP/def2-SVP level for the related compound benzyl (B1604629) benzylcarbamate revealed a Mulliken charge of +0.516 on the carbonyl carbon, suggesting it is susceptible to electrophilic attack. Studies on similar ethyl benzyl carbamates have compared the accuracy of different DFT functionals, such as B3LYP, BVP86, and PBEPBE, with various basis sets for predicting vibrational frequencies. scirp.orgscirp.org Such analyses help in selecting the most accurate theoretical level for studying these compounds. scirp.org In the case of benzyl(3-fluoro-4-morpholinophenyl)carbamate, DFT calculations using the B3LYP method with 6-311++G(d,p) and cc-pVDZ basis sets were used to calculate structural and thermodynamic parameters. pnrjournal.com

| Method/Functional | Basis Set | Application/Compound Studied | Reference |

|---|---|---|---|

| B3LYP | def2-SVP | Mulliken charge calculation on benzyl benzylcarbamate | |

| B3LYP | 6-311++G(d,p), cc-pVDZ | Structural and thermodynamic analysis of benzyl(3-fluoro-4-morpholinophenyl)carbamate | pnrjournal.com |

| B3LYP, BVP86, PBEPBE | 6-31+G(d), 6-311+G(d,p) | Vibrational frequency prediction for ethyl benzyl carbamates | scirp.orgscirp.org |

Alongside DFT, other computational methods like Hartree-Fock (HF) and semi-empirical approaches (e.g., PM3) are utilized. scirp.orgscirp.org In a comparative study on ethyl benzyl carbamates, the HF method with a 6-31+G(d) basis set was found to have the lowest error in predicting vibrational frequencies when compared to experimental data, followed by various DFT functionals. scirp.org The semi-empirical PM3 method was noted as being less accurate in this specific application. scirp.org Geometry optimization for other complex organic molecules has also been carried out using the HF/6-31G* level of theory to understand molecular structures. nih.gov These findings highlight the importance of method selection based on the properties being investigated.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. For benzyl benzylcarbamate, DFT calculations determined a HOMO-LUMO gap of 5.2 eV, which points to moderate reactivity and stability under normal conditions. In studies of other carbamates, analysis of frontier orbitals has been used to understand electronic transitions and reactivity patterns. researchgate.net

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in medicinal chemistry for screening compounds and elucidating binding mechanisms. mdpi.comsemanticscholar.org Carbamate derivatives are frequently studied using docking to explore their potential as enzyme inhibitors, for example, against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comsemanticscholar.org

Predicting the binding affinity between a ligand and a protein is a primary goal of molecular docking and a significant challenge in drug discovery. nih.gov For carbamate-based compounds, docking studies have been used to estimate their inhibitory potential against enzymes like cholinesterases. mdpi.comsemanticscholar.org For instance, docking of benzene-based carbamates into the active site of AChE has helped to explain observed inhibitory activities. dk-chem.pl The accuracy of these predictions can be improved by employing more advanced techniques like molecular dynamics (MD) simulations following the initial docking, which helps to account for the flexibility of both the ligand and the protein's active site. nih.gov For certain enzymes, such as cytochrome P450s, which have large and flexible active sites, predicting binding affinity is particularly challenging but has been attempted for various compounds. nih.gov

Docking simulations and crystal structure analysis reveal the specific intermolecular interactions that stabilize a ligand within a protein's binding pocket. For phenyl N-benzylcarbamate and related structures, several types of interactions are critical.

Hydrogen Bonding : The carbamate moiety is an effective hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). acs.org These interactions are frequently observed in protein-ligand complexes. nih.gov In the crystal structure of the related benzyl carbamate, molecules are connected by strong N-H···O hydrogen bonds. ub.edu

π-Interactions : The two phenyl rings in this compound can participate in various π-interactions. These include π-π stacking, where the aromatic rings of the ligand and a protein residue (like histidine, tyrosine, or tryptophan) align, and C-H···π interactions, where a C-H bond points towards the face of an aromatic ring. nih.govub.eduresearchgate.net Analysis of benzyl carbamate crystals shows that layers are connected by weaker C-H···π interactions. researchgate.netnih.gov

Hydrophobic Interactions : These are the most common interactions in protein-ligand complexes and involve contacts between nonpolar atoms, such as carbon. nih.gov The benzyl and phenyl groups of the molecule provide significant surface area for such interactions.

| Interaction Type | Description | Relevant Moieties in this compound | Reference |

|---|---|---|---|

| Hydrogen Bonding | Interaction between an electronegative atom and a hydrogen atom attached to another electronegative atom. | N-H group (donor), Carbonyl Oxygen (acceptor) | acs.orgnih.govub.edu |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Phenyl ring, Benzyl ring | nih.gov |

| C-H···π Interaction | Interaction of a C-H bond with a π-system. | Alkyl C-H bonds and Phenyl/Benzyl rings | ub.eduresearchgate.netnih.gov |

| Hydrophobic Contact | Interaction between nonpolar groups in an aqueous environment. | Phenyl and Benzyl rings | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, capturing their movements and interactions. While specific MD studies solely focused on this compound are not extensively documented in the provided results, the methodology has been applied to structurally related carbamate compounds to elucidate their interaction mechanisms with enzymes.

For example, MD simulations of N-(5-nitrothiazol-2-yl)-carboxamido derivatives, which contain a carbamate moiety, showed stable interactions within the binding pocket of the SARS-CoV-2 main protease. nih.govbu.edu.eg Such studies, although not directly on this compound, highlight the utility of MD simulations in understanding the dynamic nature of carbamate-protein interactions and the stability of the resulting complexes. mdpi.comnih.govbu.edu.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com This method is instrumental in drug discovery for predicting the activity of new, unsynthesized compounds. researchgate.netubaya.ac.id

QSAR studies have been performed on various carbamate derivatives to understand the structural features that govern their biological activities. nih.govnih.gov The general workflow of a QSAR study involves several key steps:

Selection of a dataset: A series of compounds with known biological activities (e.g., IC50 values) is chosen. mdpi.com

Descriptor calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.com

Model building: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.netnih.gov

Model validation: The predictive power of the QSAR model is rigorously tested. researchgate.net

For instance, a QSAR study on carbamate anticonvulsants identified five crucial structural descriptors that directly relate to their bioactivity, allowing for the prediction of the biological activity of carbamate analogues with high accuracy. nih.gov Similarly, 3D-QSAR models have been developed for O-biphenyl carbamates to understand their affinity for specific receptors. nih.gov

While a specific QSAR model for this compound is not detailed in the search results, the principles of QSAR have been broadly applied to the carbamate class of compounds. These studies often reveal the importance of steric, electronic, and lipophilic properties in determining the inhibitory potential of these molecules against various enzymes. nih.govdk-chem.pl

| QSAR Model Application | Key Findings/Descriptors | Reference |

|---|---|---|

| Anticonvulsant Carbamates | Identification of five crucial structural descriptors related to bioactivity. | nih.gov |

| O-Biphenyl Carbamates (FAAH/D3R Modulators) | Development of a 3D-QSAR model to understand affinity for the CB1 receptor. | nih.gov |

| N'-Ethyl-N'-Phenyl-N-Benzoylthiourea Derivatives (Anticancer) | QSAR equations developed to predict activity, toxicity, and bioavailability based on physicochemical properties. | ubaya.ac.id |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis, coupled with energy minimization, is fundamental to understanding the preferred shapes of a molecule and how it interacts with its environment.

For carbamates, a key conformational feature is the rotation around the C-N bond, leading to syn and anti conformers. nih.gov The anti rotamer is generally more stable due to steric and electrostatic factors. nih.gov The carbamate group itself imposes a degree of conformational restriction due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.gov

Computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are often used to perform conformational analysis and energy minimization. scirp.org These methods can predict the most stable conformation (the global minimum) and other low-energy conformers. For example, in a study of ethyl benzyl carbamates, different theoretical methods and basis sets were compared to determine the most accurate level of theory for predicting vibrational frequencies and geometric parameters. scirp.org

Advanced Material Applications and Supramolecular Chemistry

Solid-State Polymerization of Phenyl N-Benzylcarbamate Derivatives

The solid-state polymerization of carbamate (B1207046) derivatives, including N-phenyl and N-benzyl substituted compounds, represents a significant area of research in materials science. This process allows for the creation of highly ordered polymers, such as polydiacetylenes, by exposing monomer crystals to stimuli like UV radiation.

In one study, a series of 5-(pyren-1-yl)penta-2,4-diyn-1-yl N-phenylcarbamates and N-benzylcarbamates were synthesized to investigate their solid-state polymerization. figshare.comacs.org The phenyl and benzyl (B1604629) groups were either unsubstituted or substituted with 3,4,5-trialkoxy groups of varying chain lengths (methyl, octyl, dodecyl, and hexadecyl). figshare.com Upon exposure to UV irradiation, several of these derivatives underwent a regular 1,4-addition polymerization to yield polydiacetylene. figshare.comacs.org This reactivity is highly dependent on the molecular packing in the crystal lattice. researchgate.net For polymerization to occur, the butadiyne moieties of adjacent monomers must be aligned at a specific angle (around 45°) and distance (around 5 Å). researchgate.net

Interestingly, the crystal structures of some derivatives, such as those with 3,4,5-trimethyl (C1O) substitutions, revealed that they were not suitably arranged for regular polymerization, which clarified why they remained unreactive. figshare.comacs.org Conversely, other derivatives successfully formed polymers, and in the case of the N-benzylcarbamates with longer alkoxy chains (C8O-1, C12O-1, and C16O-1), the resulting polymers were soluble in chloroform (B151607). figshare.comacs.org This solubility is a valuable property, as it enables the fabrication of cast films from both the monomer and the resulting polydiacetylene. figshare.comacs.org The electrical conductivity of these polymers was also evaluated, with one iodine-doped polymer achieving a conductivity of 1.2 × 10⁻² S m⁻¹. acs.org

Table 1: Solid-State Polymerization Behavior of this compound Derivatives figshare.comacs.org

| Derivative Code | Substituent on N-Phenyl/N-Benzyl Group | Polymerization upon UV Irradiation? |

| H-0 | Unsubstituted (N-Phenylcarbamate) | Yes |

| H-1 | Unsubstituted (N-Benzylcarbamate) | Yes |

| C1O-0 | 3,4,5-Trimethoxy (N-Phenylcarbamate) | No |

| C1O-1 | 3,4,5-Trimethoxy (N-Benzylcarbamate) | No |

| C8O-1 | 3,4,5-Trioctyloxy (N-Benzylcarbamate) | Yes |

| C12O-1 | 3,4,5-Tridodecyloxy (N-Benzylcarbamate) | Yes |

| C16O-1 | 3,4,5-Trihexadecyloxy (N-Benzylcarbamate) | Yes |

Carbamate Derivatives as Low Molecular Weight Gelators (LMWGs)

Carbamate derivatives are recognized as a significant class of low molecular weight gelators (LMWGs), which are small molecules capable of self-assembling in a solvent to create a three-dimensional network. mdpi.com This network immobilizes the solvent, resulting in the formation of a gel. The carbamate functional group, with its hydrogen bond donor (N-H) and two acceptors (C=O), is crucial for this process, as it facilitates the formation of intermolecular hydrogen bonds that drive self-assembly. semanticscholar.org

Carbohydrate-based molecules functionalized with carbamates have proven to be particularly effective gelators. mdpi.comacs.orgnih.gov Studies on carbamate derivatives of N-acetyl-D-glucosamine and 4,6-O-benzylidene methyl-α-D-glucopyranoside have demonstrated their ability to form gels in various organic solvents and aqueous mixtures. semanticscholar.orgacs.orgrsc.org The gelation properties are highly dependent on the structure of the carbamoyl (B1232498) chains; for instance, short-chain aliphatic and phenyl carbamates have been found to gel a wider range of solvents compared to some aromatic and dimeric carbamates. semanticscholar.orgrsc.org

The formation of gels by carbamate-based LMWGs is a result of a hierarchical self-assembly process governed by multiple non-covalent interactions. researchgate.netmdpi.com These physical gels can often undergo a reversible sol-gel transition in response to external stimuli like heat. The primary driving forces for the assembly of these gelator molecules include:

Hydrogen Bonding: This is a key interaction, primarily mediated by the urethane (B1682113) (carbamate) functional group. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, leading to the formation of one-dimensional hydrogen bonding arrays. mdpi.comsemanticscholar.org

π-π Stacking: When aromatic rings, such as the phenyl group in this compound, are present in the gelator structure, they can stack on top of each other, providing additional stability to the network. mdpi.com

These interactions cause the LMWG molecules to aggregate into long, fibrous structures. acs.orgnih.gov As these fibers grow and entangle, they form a complex 3D network that entraps solvent molecules through surface tension and capillary forces, leading to the formation of a macroscopic gel. The mechanism of self-assembly has been studied using techniques like ¹H NMR spectroscopy, which can track changes in chemical shifts at different temperatures to elucidate the specific interactions involved. rsc.orgnih.gov

The porous, solvent-filled network of gels formed by carbamate derivatives makes them excellent candidates for encapsulation and controlled release applications. researchgate.netmdpi.com These "supramolecular gels" can serve as soft matrices to immobilize and later release active molecules, such as drugs. nih.gov

Research has demonstrated the use of a phenyl carbamate gelator derived from N-acetyl-D-glucosamine for the encapsulation of the non-steroidal anti-inflammatory drug, naproxen (B1676952) sodium. semanticscholar.orgrsc.org In these studies, the drug was incorporated into the gel matrix, and its subsequent diffusion from the gel into an aqueous phase was monitored over time using UV-vis spectroscopy. semanticscholar.orgrsc.org The results indicated a slow and sustained release of the drug from the gel, highlighting the potential of these materials for creating drug delivery systems. nih.gov This controlled release is advantageous as it can maintain a therapeutic concentration of a drug over an extended period. nih.govmdpi.com The biodegradable nature of many of these gelators, particularly those based on carbohydrates, is an additional benefit for biomedical applications. nih.gov

Table 2: Application of Carbamate Gelator in Controlled Release semanticscholar.orgrsc.orgnih.gov

| Gelator Type | Application | Encapsulated Compound | Release Profile |

| Phenyl carbamate of N-acetyl-D-glucosamine | Drug Delivery | Naproxen Sodium | Slow, sustained diffusion from the gel matrix |

Analytical Characterization Techniques in Phenyl N Benzylcarbamate Research

Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of Phenyl N-benzylcarbamate, utilizing the interaction of electromagnetic radiation with the molecule to probe its structural and electronic properties.

Infrared (IR) Spectroscopy for Functional Group Analysis